3-Ethyl-6-methylpyridine-2-carbonitrile
Description
3-Ethyl-6-methylpyridine-2-carbonitrile is a pyridine derivative characterized by an ethyl group at position 3, a methyl group at position 6, and a carbonitrile moiety at position 2. For instance, pyridinecarbonitrile derivatives are often synthesized via nucleophilic substitution or condensation reactions using reagents such as malononitrile, alkyl halides (R2-X), and catalysts like triethylbenzylammonium chloride (TEBAC) or potassium carbonate in polar aprotic solvents (e.g., DMF) .
Properties
CAS No. |
102308-56-5 |
|---|---|
Molecular Formula |
C9H10N2 |
Molecular Weight |
146.193 |
IUPAC Name |
3-ethyl-6-methylpyridine-2-carbonitrile |
InChI |
InChI=1S/C9H10N2/c1-3-8-5-4-7(2)11-9(8)6-10/h4-5H,3H2,1-2H3 |
InChI Key |
LWUQQQKVIHMQRO-UHFFFAOYSA-N |
SMILES |
CCC1=C(N=C(C=C1)C)C#N |
Synonyms |
Picolinonitrile, 3-ethyl-6-methyl- (6CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Substituent Variations
Table 1: Substituent Positions and Functional Groups
Key Observations :
- Aromatic vs. Non-Aromatic Cores: The target compound (pyridine) is fully aromatic, whereas analogs like and are dihydropyridines, which are less aromatic and more reactive due to partial saturation.
- Functional Group Effects : The carbonitrile group in all compounds acts as an electron-withdrawing group, modulating electronic density. However, substituents like oxo (C=O) in and introduce hydrogen-bonding capabilities, enhancing solubility and biological interactions compared to the purely alkyl-substituted target compound.
Comparison :
- The target compound likely shares synthetic pathways with and , utilizing alkylation (e.g., R2-X) in DMF with K2CO3. However, dihydropyridine analogs require chlorination steps (POCl3/PCl5) for functionalization, which are unnecessary for the fully aromatic pyridine core.
- Temperature sensitivity is evident in , where higher temperatures (60°C) are used for certain intermediates, while room temperature suffices for others.
Physicochemical and Reactivity Profiles
- Electronic Effects :
- Ethyl and methyl groups in the target compound donate electrons via inductive effects, countering the electron-withdrawing carbonitrile. In contrast, chloro-substituted analogs (e.g., ) exhibit stronger electron withdrawal, reducing nucleophilic reactivity.
- The oxo group in and increases polarity, making these compounds more soluble in polar solvents than the target compound.
- Reactivity in Further Functionalization :
- The carbonitrile group in all compounds can undergo hydrolysis to carboxylic acids or serve as a directing group in cross-coupling reactions. However, dihydropyridines () may undergo oxidation to fully aromatic pyridines under harsh conditions.
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